molecular formula C20H20ClN5O B2879137 1-(3-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 951597-96-9

1-(3-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No.: B2879137
CAS No.: 951597-96-9
M. Wt: 381.86
InChI Key: UQQBAGNTIZUKED-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a useful research compound. Its molecular formula is C20H20ClN5O and its molecular weight is 381.86. The purity is usually 95%.
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Biological Activity

The compound 1-(3-chlorophenyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine (CAS Number: 141079-01-8) is a synthetic derivative that incorporates a piperazine moiety and a triazole ring. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

PropertyValue
Molecular FormulaC23H20ClN3O
Molecular Weight389.877 g/mol
Density1.2 g/cm³
Boiling Point584.1 °C at 760 mmHg
Flash Point307 °C
LogP5.783

Synthesis

The synthesis of This compound typically involves the coupling of piperazine with a triazole derivative. Various methodologies have been explored to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions which enhance reaction efficiency .

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to This compound have shown activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. A study reported that certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL against gram-positive and gram-negative bacteria .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. In vitro assays indicated that compounds similar to the target compound can inhibit cell proliferation in various cancer cell lines. For example, a related triazole compound demonstrated IC50 values in the micromolar range against breast cancer cells . The mechanism of action is believed to involve the induction of apoptosis through the activation of caspases.

Case Studies

  • Anticholinesterase Activity : A study evaluated the anticholinesterase activity of triazole-containing compounds, revealing that certain derivatives exhibited potent inhibition of butyrylcholinesterase (BuChE) with IC50 values as low as 0.13 µM . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Antifungal Activity : Another investigation focused on the antifungal properties of similar compounds against Candida albicans. The results indicated effective inhibition with MIC values comparable to established antifungal agents .

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c1-15-5-7-17(8-6-15)26-14-19(22-23-26)20(27)25-11-9-24(10-12-25)18-4-2-3-16(21)13-18/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQBAGNTIZUKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.